molecular formula C22H13Cl3N4 B2976557 2-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-4-(2,6-dichlorophenyl)-6-methylpyridine-3,5-dicarbonitrile CAS No. 303148-20-1

2-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-4-(2,6-dichlorophenyl)-6-methylpyridine-3,5-dicarbonitrile

Cat. No.: B2976557
CAS No.: 303148-20-1
M. Wt: 439.72
InChI Key: NONPPBPANBWXHD-CMDGGOBGSA-N
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Description

2-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-4-(2,6-dichlorophenyl)-6-methylpyridine-3,5-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-4-(2,6-dichlorophenyl)-6-methylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved using a combination of aldehydes, ketones, and ammonia or amines under acidic or basic conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through electrophilic aromatic substitution reactions. This step requires the use of chlorinated benzene derivatives and a suitable catalyst, such as aluminum chloride.

    Formation of the Ethenyl Linkage: The ethenyl linkage is formed through a Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone.

    Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound. This step may require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the nitrile groups, converting them to primary amines. This can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common electrophilic substitutions, while nucleophilic substitutions may involve the replacement of halogen atoms with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-4-(2,6-dichlorophenyl)-6-methylpyridine-3,5-dicarbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving aromatic compounds and nitrile groups.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules, including dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-4-(2,6-dichlorophenyl)-6-methylpyridine-3,5-dicarbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and nitrile groups suggests potential interactions with hydrophobic pockets and hydrogen bonding sites in proteins.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A nonsteroidal anti-inflammatory drug with a similar chlorophenyl structure.

    Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities.

Uniqueness

2-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-4-(2,6-dichlorophenyl)-6-methylpyridine-3,5-dicarbonitrile is unique due to its combination of multiple aromatic rings, nitrile groups, and the ethenyl linkage. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(E)-2-(3-chloroanilino)ethenyl]-4-(2,6-dichlorophenyl)-6-methylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl3N4/c1-13-16(11-26)21(22-18(24)6-3-7-19(22)25)17(12-27)20(29-13)8-9-28-15-5-2-4-14(23)10-15/h2-10,28H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONPPBPANBWXHD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C=CNC2=CC(=CC=C2)Cl)C#N)C3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=N1)/C=C/NC2=CC(=CC=C2)Cl)C#N)C3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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